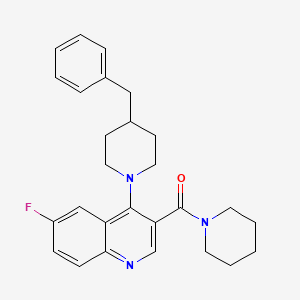

(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Beschreibung

(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (hereafter referred to as Compound 74) is a quinoline-based small molecule featuring a 6-fluoroquinoline core substituted at the 3-position with a piperidin-1-yl methanone group and at the 4-position with a 4-benzylpiperidine moiety. This compound is part of a broader class of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, as evidenced by its structural analogs in related pharmacological studies . The fluorine atom at the quinoline’s 6-position likely enhances metabolic stability and binding affinity, while the benzylpiperidine and piperidine substituents contribute to lipophilicity and receptor interaction .

Eigenschaften

IUPAC Name |

[4-(4-benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN3O/c28-22-9-10-25-23(18-22)26(24(19-29-25)27(32)31-13-5-2-6-14-31)30-15-11-21(12-16-30)17-20-7-3-1-4-8-20/h1,3-4,7-10,18-19,21H,2,5-6,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRHFVUTNKMEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)CC5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative is then subjected to nucleophilic substitution reactions to introduce the benzylpiperidine and piperidine groups. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially for modifying the quinoline core or the piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium cyanoborohydride in methanol for reductive amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or piperidine rings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of 500.6 g/mol. Its structure features a fluoroquinoline moiety, which is known for its biological activity, particularly as an antibacterial and antiviral agent. The presence of piperidine rings enhances its pharmacological properties, making it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that derivatives of fluoroquinolines exhibit potent antimicrobial properties. The incorporation of piperidine and benzyl groups into the structure may enhance the binding affinity to bacterial DNA gyrase and topoisomerase IV, key targets for antibiotic action. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including resistant strains.

Neurological Applications

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds containing piperidine and quinoline structures have been explored for their effects on neurotransmitter systems, particularly in modulating glutamate receptors. This could lead to advancements in therapies for conditions such as schizophrenia or depression.

Radiolabeling for PET Imaging

Recent advancements in molecular imaging techniques have highlighted the importance of developing specific ligands for positron emission tomography (PET). The compound can be synthesized with radiolabels to create tracers that target specific receptors in the brain. For instance, studies have indicated that analogs can be used to visualize glutamate receptor activity, providing insights into neurodegenerative diseases.

Case Studies:

-

Glutamate Receptor Imaging:

- A study demonstrated that similar compounds could effectively bind to NMDA receptors, facilitating the visualization of receptor distribution in live subjects. This application is crucial for understanding conditions like Alzheimer's disease where glutamate signaling is disrupted.

-

Anticancer Research:

- Preliminary studies on quinoline derivatives have shown promise in targeting cancer cells by inducing apoptosis through interaction with cellular pathways involved in cell death. The potential use of this compound in oncology is an area of active investigation.

Wirkmechanismus

The mechanism of action of (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine moieties can interact with protein targets, inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Compound 74, we compare it structurally and synthetically with three analogs: Compound 88 , Compound 80 , and a benzoylpiperidine derivative (Compound 3 from ). Key differences lie in substituent groups, molecular weight, and synthetic yields, as summarized below:

Key Observations:

The piperidin-1-yl methanone at the 3-position (Compound 74) is less polar than the 4-(methylsulfonyl)piperazine (Compound 88) or 4-(cyclopropanecarbonyl)piperazine (Compound 80), suggesting reduced solubility but improved membrane permeability .

Fluorine’s Role: The 6-fluoro substitution in Compound 74 and its analogs is conserved, likely stabilizing the quinoline core against oxidative metabolism while modulating electronic properties for optimal receptor binding .

Synthetic Efficiency :

- While yields for Compounds 74, 80, and 88 are unreported, the high yield (78%) of Compound 3 () with a 4-fluoro-3-hydroxybenzoyl group highlights the importance of electron-withdrawing substituents (e.g., fluorine) in facilitating coupling reactions .

Piperazine vs. Piperidine Moieties :

- Piperazine derivatives (e.g., Compounds 80 and 88) introduce additional hydrogen-bonding sites (sulfonyl or carbonyl groups), which may improve solubility but reduce blood-brain barrier penetration compared to the simpler piperidine in Compound 74 .

Biologische Aktivität

The compound (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which indicates the presence of a quinoline core substituted with piperidine and benzyl groups. The fluorine atom at the 6-position enhances its biological activity by potentially increasing lipophilicity and receptor binding affinity.

Research suggests that compounds with similar structural motifs often interact with various biological targets, including:

- Dopamine Receptors : Compounds containing piperidine moieties are known to exhibit affinity for dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders.

- Monoamine Oxidase Inhibition : Some derivatives show weak inhibition of monoamine oxidase (MAO), which may contribute to their antidepressant-like effects.

Antimicrobial Activity

Recent studies have indicated that related compounds exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that the target compound may also possess similar activity.

Antiviral Properties

A notable study evaluated the antiviral efficacy of piperidine derivatives against HIV-1 and other viruses. Compounds structurally related to our target showed moderate protection against viral infections, indicating potential applications in antiviral therapy.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests it may act as a competitive inhibitor for specific enzymes. For example, compounds with similar frameworks have been reported to inhibit tyrosinase activity effectively, which is crucial in melanin production and skin pigmentation disorders.

Study 1: Antiviral Activity

In a study assessing the antiviral properties of piperidine derivatives, several compounds demonstrated significant inhibition of viral replication. The most potent compound exhibited an IC50 value in the low micromolar range, suggesting that our target compound could similarly inhibit viral activity based on its structure.

Study 2: Enzyme Inhibition

Research focusing on tyrosinase inhibitors revealed that certain piperidine derivatives had IC50 values significantly lower than traditional inhibitors. The binding affinity was confirmed through molecular docking studies, indicating that modifications to the piperidine structure can enhance inhibitory potency.

Data Tables

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, with critical optimization of solvents, catalysts, and temperature. For example:

- Coupling reactions using DMF as a solvent and K₂CO₃ as a base achieve intermediates with yields up to 78% .

- Purification via silica gel column chromatography (e.g., n-hexane/EtOAc gradients) ensures >95% purity, validated by HPLC (retention time ~11.5–13.9 min) .

- Key steps include refluxing intermediates in ethanol or methanol and lyophilization for final product isolation .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of fluorinated and piperidine moieties in biological activity?

Answer:

- Fluorine substitution : The 6-fluoro group on the quinoline core enhances metabolic stability and target binding. Comparative studies using non-fluorinated analogs show reduced activity in enzyme inhibition assays .

- Piperidine modifications : Replacing the benzyl group on the piperidine ring with cyclopropyl or trifluoromethylphenyl groups alters lipophilicity and receptor selectivity. For example, trifluoromethyl substitutions improve blood-brain barrier penetration in neuropharmacological models .

- Methodology : Synthesize derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, followed by in vitro assays (e.g., IC₅₀ determination) and molecular docking .

Basic: What analytical techniques are critical for validating the compound’s structural integrity and purity?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the quinoline and piperidine rings. For example, aromatic protons appear at δ 7.2–8.5 ppm, while piperidine CH₂ groups resonate at δ 1.5–3.0 ppm .

- HPLC-MS : Quantify purity (>95% peak area at 254 nm) and molecular weight (e.g., [M+H]+ m/z ~504.58) .

- Elemental analysis : Validate stoichiometry (e.g., C:72.09%, H:5.62%, N:12.01%) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Replicate studies using uniform protocols (e.g., 48-hr exposure in serum-free media) .

- Statistical validation : Apply ANOVA to compare results across labs, ensuring p < 0.05 for significance.

- Orthogonal assays : Confirm target engagement via SPR (e.g., binding kinetics with KD < 100 nM) or fluorescence polarization .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

Answer:

- Solubility : Test in PBS (pH 7.4) and DMSO; low solubility (<10 µM) may require prodrug strategies .

- Metabolic stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂. Fluorinated derivatives often exhibit t₁/₂ > 60 min .

- Plasma protein binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .

Advanced: What strategies optimize the compound’s selectivity for central nervous system (CNS) targets?

Answer:

- Blood-brain barrier (BBB) penetration : Introduce polar groups (e.g., hydroxyl) to reduce P-gp efflux. LogP values < 3.5 are ideal .

- Receptor profiling : Screen against off-target GPCRs (e.g., dopamine D₂, serotonin 5-HT₂A) using radioligand binding assays.

- Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to guide rational design of selective analogs .

Basic: How should stability studies be designed to assess shelf-life under varying storage conditions?

Answer:

- Accelerated degradation : Store at 40°C/75% RH for 6 months; monitor decomposition via HPLC. Acceptable degradation <5% .

- Light sensitivity : Expose to UV (320–400 nm) for 48 hrs; quantify photodegradants using LC-MS.

- Solution stability : Test in PBS and DMSO at −20°C, 4°C, and 25°C; report precipitation or hydrolysis .

Advanced: What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Docking simulations : Use AutoDock Vina to model binding to CYP3A4/2D6 active sites. Focus on hydrogen bonds with heme iron .

- QSAR models : Train on datasets of known CYP inhibitors (e.g., PubChem BioAssay AID 1851) to estimate inhibition constants (Ki).

- Metabolite prediction : Employ Schrödinger’s MetaSite to identify probable oxidation sites (e.g., quinoline C-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.